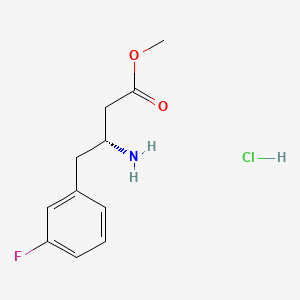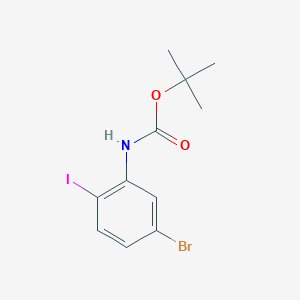
tert-Butyl (5-bromo-2-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(5-bromo-2-iodophenyl)carbamate: is an organic compound with the molecular formula C11H13BrINO2 and a molecular weight of 398.04 g/mol . This compound is characterized by the presence of both bromine and iodine atoms on a phenyl ring, which is further attached to a carbamate group. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-(5-bromo-2-iodophenyl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The general synthetic route includes the following steps :
Protection of the amine group: The amine group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Halogenation: The protected amine is then subjected to halogenation reactions to introduce bromine and iodine atoms at specific positions on the phenyl ring. This can be achieved using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl).
Chemical Reactions Analysis
tert-butyl N-(5-bromo-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts and boron reagents.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-(5-bromo-2-iodophenyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-2-iodophenyl)carbamate involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
tert-butyl N-(5-bromo-2-iodophenyl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(3-bromo-5-iodophenyl)carbamate: This compound has the same molecular formula but with different positions of the bromine and iodine atoms on the phenyl ring.
tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate: This compound contains additional fluorine atoms on the phenyl ring, which can alter its chemical properties and reactivity.
The uniqueness of tert-butyl N-(5-bromo-2-iodophenyl)carbamate lies in its specific halogenation pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C11H13BrINO2 |
|---|---|
Molecular Weight |
398.03 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
DJOCUCUQZHNARW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


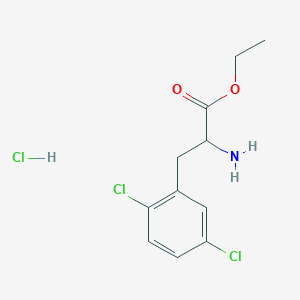
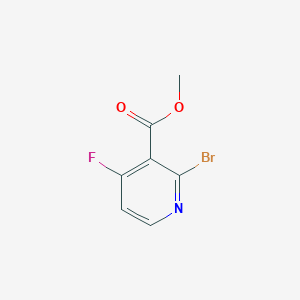
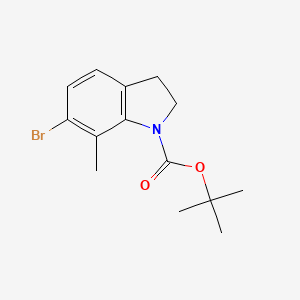
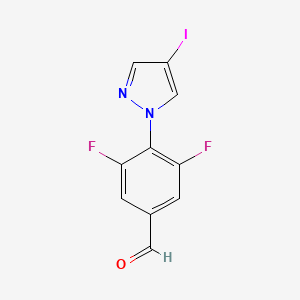
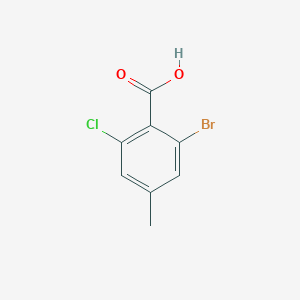

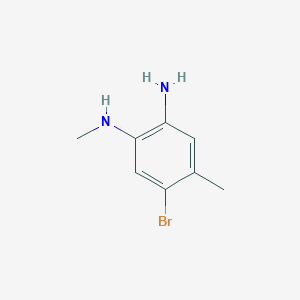
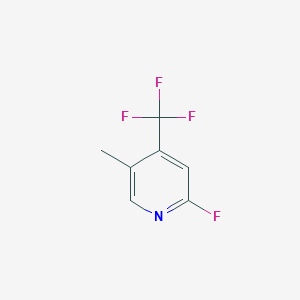

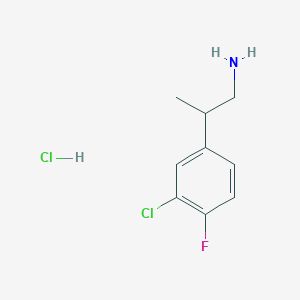
![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
